molecular formula C19H16N4O4S2 B2698305 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-42-5

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2698305
CAS No.: 868976-42-5
M. Wt: 428.48
InChI Key: GHONAIFDYSAGIQ-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and antibacterial research. Its complex structure integrates a 1,3,4-thiadiazole core, a 2,3-dihydrobenzo[1,4]dioxin fragment, and a benzamide unit, linked through amide and thioether bonds. This molecular architecture is characteristic of compounds designed to interact with biological targets; the 1,3,4-thiadiazole ring is a known pharmacophore in drug discovery due to its diverse biological activities . The primary research application for this compound is anticipated to be in the investigation of novel antibacterial agents. Nitrogen-containing heterocycles of this class have been explored for their use as antibacterials, providing a strong rationale for its screening against bacterial pathogens . The proposed mechanism of action, while not yet confirmed for this specific molecule, may involve the inhibition of key bacterial enzymes or protein synthesis pathways, leading to the suppression of microbial growth. Researchers can utilize this compound as a chemical tool to probe bacterial resistance mechanisms or as a lead structure for the development of new therapeutic entities. This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-16(20-13-6-7-14-15(10-13)27-9-8-26-14)11-28-19-23-22-18(29-19)21-17(25)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONAIFDYSAGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to a series of reactions, including thiolation and cyclization, to introduce the thiadiazole ring and complete the synthesis of the target compound .

Chemical Reactions Analysis

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound exhibits significant potential in medicinal chemistry due to its structural features that may influence biological activity.

Anticancer Properties

Research indicates that thiadiazole derivatives can exhibit anticancer properties. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety may enhance the compound's efficacy against certain cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

The presence of the thiadiazole ring is associated with antimicrobial activity. Compounds with this structure have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi. The specific application of N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in treating infections warrants further investigation through clinical studies .

Pharmacology

The pharmacological profile of this compound suggests various therapeutic applications.

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to its ability to interact with specific active sites on enzymes involved in disease processes. For instance, research has shown that similar compounds can inhibit enzymes linked to cancer proliferation or infection mechanisms .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective effects. This could make this compound a candidate for research into treatments for neurodegenerative diseases .

Materials Science

The unique chemical structure of this compound also opens avenues in materials science.

Organic Electronics

Research into organic semiconductors has identified thiadiazole-containing compounds as promising materials for electronic applications due to their charge transport properties. The potential use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is an area of active exploration.

Coatings and Polymers

The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced coatings for industrial uses .

Mechanism of Action

The mechanism of action of N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of bacterial growth or the modulation of immune responses .

Comparison with Similar Compounds

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Derivatives

Compounds with 1,3,4-oxadiazole cores (e.g., 5-(4-(((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile) exhibit reduced lipophilicity compared to thiadiazole analogs due to the oxygen atom’s electronegativity. However, thiadiazoles, like the target compound, may offer improved membrane permeability and stronger van der Waals interactions in hydrophobic binding pockets .

Thiazole vs. Thiadiazole Derivatives

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () contains a thiazole ring instead of thiadiazole. The target compound’s thiadiazole core allows for greater conjugation and rigidity, which could enhance binding affinity to enzymatic targets like acetylcholinesterase .

Substituent Analysis

Thioether-Linked Groups

  • Target Compound : The thioether connects the thiadiazole to a 2,3-dihydrobenzodioxin-substituted acetamide. This group provides steric bulk and hydrogen-bonding sites (amide NH and ether oxygen) for target engagement.
  • Piperidine Derivatives : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l, ) feature a basic piperidine group, enabling ionic interactions with acidic residues in acetylcholinesterase’s active site. However, the dihydrobenzodioxin group in the target compound may reduce metabolic oxidation compared to aliphatic amines .
  • Trichloroethyl Derivatives: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () contains a highly lipophilic trichloroethyl group. While this enhances membrane penetration, it may also increase off-target toxicity compared to the target compound’s dihydrobenzodioxin moiety .

Benzamide Modifications

The unsubstituted benzamide in the target compound contrasts with fluorinated or nitrile-containing analogs (e.g., 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, ). Electron-withdrawing groups like fluorine or nitriles can enhance binding to polar active sites but may reduce solubility .

Biological Activity

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring connected to a dihydrobenzo[b][1,4]dioxin moiety, which is known for its bioactive properties. The molecular formula is C16H16N4O3S2C_{16}H_{16}N_4O_3S_2, with a molecular weight of approximately 392.45 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and dioxin structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against resistant strains of Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative 1M. tuberculosis0.5 µg/mL
Thiadiazole Derivative 2E. coli1.0 µg/mL
Thiadiazole Derivative 3S. aureus0.25 µg/mL

Anti-Cancer Activity

The compound has also been explored for its anti-cancer properties. Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism often involves the inhibition of specific proteins that regulate cell survival and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines with an IC50 value of 15 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors on cell membranes, altering signal transduction pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis often involves multi-step protocols, starting with coupling reactions between thiadiazole cores and substituted benzamide derivatives. For example, intermediates like 2-benzamidoacetic acid can be synthesized via nucleophilic substitution, followed by thioether formation and cyclization. Key steps include:

  • Step 1 : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with chloroacetyl chloride to form the acetamide intermediate.
  • Step 2 : Thiolation of the acetamide group using thiourea or P2S5 to introduce the thioether linkage.
  • Step 3 : Cyclocondensation with 1,3,4-thiadiazole precursors under acidic conditions (e.g., concentrated H2SO4) to form the thiadiazole ring .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is typically employed .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm for benzamide, δ 4.2–4.5 ppm for dioxane methylene groups) .
  • IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1670 cm<sup>−1</sup>, N–H bends at ~3300 cm<sup>−1</sup>) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 489.55 for C25H23N5O4S) .
  • X-ray Diffraction : Resolves crystal packing and confirms stereochemistry in co-crystallized intermediates .

Q. What are the common biological targets explored for this compound?

  • Methodological Answer : Preliminary studies focus on enzyme inhibition assays (e.g., kinase or protease targets) due to the thiadiazole moiety’s electron-deficient nature. Anticancer activity is often evaluated via MTT assays against cell lines like MCF-7 (breast cancer) or A549 (lung cancer), with IC50 values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole cyclization be experimentally validated?

  • Methodological Answer : Mechanistic studies require:

  • Isolation of Intermediates : Trapping reactive species (e.g., thioamide intermediates) using rapid quenching (e.g., ice-water baths) .
  • Kinetic Profiling : Monitoring reaction progress via TLC or HPLC to identify rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for cyclization pathways .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : Key optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
  • Catalysis : Using iodine or triethylamine to accelerate cyclization .
  • Temperature Control : Step-specific adjustments (e.g., reflux for 1–3 min in acetonitrile to minimize side reactions) .

Q. How are hygroscopic intermediates stabilized during synthesis?

  • Methodological Answer : Hygroscopic intermediates (e.g., sulfonic acid derivatives) require:

  • Inert Atmosphere : Schlenk line techniques or nitrogen-purged reaction chambers.
  • Lyophilization : Freeze-drying under vacuum to prevent hydrolysis .
  • Storage : Desiccators with P2O5 or molecular sieves .

Q. What computational methods predict binding affinities for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR kinase) using:

  • Ligand Preparation : Energy minimization with MMFF94 force fields.
  • Pocket Analysis : Grid boxes centered on ATP-binding sites (20 Å<sup>3</sup>).
  • Validation : Comparison with experimental IC50 data to refine scoring functions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism). Strategies include:

  • Variable-Temperature NMR : Detects conformational exchange (e.g., slow vs. fast rotation of amide bonds).
  • Crystallography : Resolves static structures, clarifying ambiguous NMR signals .
  • Dynamic NMR Simulations : Tools like MestReNova simulate splitting patterns under different conditions .

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